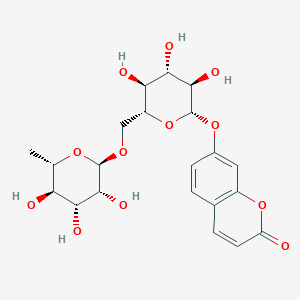

Umbelliferone 7-O-Rutinoside

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H26O12 |

|---|---|

Molekulargewicht |

470.4 g/mol |

IUPAC-Name |

7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |

InChI |

InChI=1S/C21H26O12/c1-8-14(23)16(25)18(27)20(30-8)29-7-12-15(24)17(26)19(28)21(33-12)31-10-4-2-9-3-5-13(22)32-11(9)6-10/h2-6,8,12,14-21,23-28H,7H2,1H3/t8-,12+,14-,15+,16+,17-,18+,19+,20+,21+/m0/s1 |

InChI-Schlüssel |

YHDXKMHPOOQARK-NHYAYHNCSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Umbelliferone 7-O-Rutinoside: A Comprehensive Technical Guide to its Natural Sources

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the natural sources of Umbelliferone (B1683723) 7-O-Rutinoside, a significant coumarin (B35378) glycoside. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Introduction to Umbelliferone 7-O-Rutinoside

Umbelliferone, also known as 7-hydroxycoumarin, is a naturally occurring benzopyrone that serves as a precursor to a wide array of other coumarins. Its glycosidic derivatives are of significant interest due to their potential pharmacological activities. This compound is a specific glycoside of umbelliferone, where a rutinose sugar moiety is attached at the 7-hydroxy position. This modification can influence its solubility, bioavailability, and biological activity.

Natural Sources of this compound

The primary and confirmed natural source of this compound is Clausena emarginata, a plant belonging to the Rutaceae family. While the aglycone, umbelliferone, is widely distributed in the plant kingdom, particularly within the Rutaceae and Apiaceae families, the specific rutinoside derivative has been definitively isolated from C. emarginata.[1][2]

Other plants from the Rutaceae family, such as Poncirus trifoliata, Ruta graveolens, and Dictamnus dasycarpus, are known to contain a variety of coumarins and flavonoid glycosides, including rutin (B1680289).[3][4][5][6][7][8][9] The presence of both umbelliferone and rutin in these plants suggests the potential for the biosynthesis of this compound, though direct isolation and quantification of this specific compound have not been extensively reported in the available literature.

The following diagram illustrates the confirmed and potential natural sources of this compound.

Quantitative Data

Quantitative data for this compound is not widely available. The focus of many studies has been on the isolation and structural elucidation of compounds from Clausena emarginata rather than their quantification. However, related quantitative data for the aglycone umbelliferone and the glycoside rutin in other potential source plants are available and summarized in the table below. This data can be valuable for estimating the potential yield of this compound.

| Plant Source | Compound | Plant Part | Concentration/Yield | Reference |

| Ruta graveolens | Rutin | Dry Extract | 40.15 ± 0.01 mg/g | [4] |

| Ruta graveolens | Total Flavonoids | Dry Extract | 15.8 ± 0.19 mg rutin equivalent/g | [10] |

| Citrus species | Umbelliferone | Fruits | 0.1 - 441 µg/g | [11] |

Experimental Protocols

A detailed experimental protocol for the isolation and quantification of this compound from Clausena emarginata is not explicitly detailed in a single source. However, a general methodology can be constructed based on standard phytochemical techniques for the isolation of coumarin glycosides.

General Extraction and Isolation Protocol

The following is a representative workflow for the extraction and isolation of coumarin glycosides from plant material.

Methodology Details:

-

Plant Material Preparation: The stems of Clausena emarginata are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is macerated with 95% ethanol at room temperature for an extended period (e.g., 7 days) with occasional shaking. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. Coumarin glycosides are often enriched in the more polar fractions (e.g., n-butanol and aqueous fractions).

-

Column Chromatography: The fraction containing the target compound is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol). Further purification can be achieved using Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is typically achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water).

Quantification by HPLC-DAD

Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (HPLC-DAD) is used for quantification.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Umbelliferone and its derivatives exhibit strong UV absorbance around 320-330 nm.

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound. The concentration of the compound in the plant extract is determined by comparing its peak area to the calibration curve.

Potential Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, the biological activities of its aglycone, umbelliferone, have been extensively studied. It is plausible that the rutinoside derivative may exert similar, or modulated, effects following enzymatic hydrolysis to the aglycone in vivo. Umbelliferone has been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[12][13][14][15][16][17]

The following diagram illustrates some of the key signaling pathways potentially influenced by umbelliferone, which may also be relevant for its 7-O-rutinoside derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactive Coumarins from the Stems of Clausena emarginata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Poncimarin, a new coumarin from Poncirus trifoliata L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ruta graveolens and rutin, as its major compound: investigating their effect on spatial memory and passive avoidance memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Chemical constituents and pharmacological effects of Dictamni Cortex: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The traditional uses, phytochemistry, pharmacology and toxicology of Dictamnus dasycarpus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijrpr.com [ijrpr.com]

- 13. Umbelliferon: a review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. phytojournal.com [phytojournal.com]

- 15. Development of Agents with Biological Activities by Umbelliferone | Encyclopedia MDPI [encyclopedia.pub]

- 16. researchgate.net [researchgate.net]

- 17. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Isolation of Umbelliferone 7-O-Rutinoside from Clausena emarginata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Umbelliferone (B1683723) 7-O-Rutinoside, a natural coumarin (B35378) glycoside, from the stems of Clausena emarginata. This document details the experimental protocols, quantitative data, and potential biological significance of this compound, tailored for a scientific audience in drug discovery and natural product chemistry.

Introduction

Clausena emarginata, a plant belonging to the Rutaceae family, is a source of various bioactive secondary metabolites. Among these, coumarins have attracted significant scientific interest due to their diverse pharmacological activities. Umbelliferone 7-O-Rutinoside is a specific coumarin glycoside that has been successfully isolated from the stems of this plant.[1][2][3] This guide will focus on the technical aspects of its isolation, purification, and structural elucidation.

Experimental Protocols

The isolation of this compound from Clausena emarginata involves a multi-step process of extraction and chromatographic separation. The following protocol is based on established methodologies for the isolation of coumarins from this plant species.

Plant Material and Extraction

-

Collection and Preparation: The stems of Clausena emarginata are collected, air-dried, and pulverized into a coarse powder.

-

Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The n-butanol fraction, which is expected to contain the polar glycosides, is subjected to column chromatography over a silica (B1680970) gel or macroporous resin column. Elution is performed with a gradient of solvents, typically starting with a less polar solvent system and gradually increasing the polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC with a C18 column. A common mobile phase for the separation of such compounds is a gradient of methanol (B129727) and water.

The following diagram illustrates the general experimental workflow for the isolation of this compound.

Data Presentation

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Physicochemical and Spectrometric Data

| Property | Value |

| Molecular Formula | C₂₁H₂₆O₁₂ |

| Molecular Weight | 470.42 g/mol |

| CAS Number | 135064-04-9 |

| Mass Spectrometry (MS) | m/z [M+H]⁺ (High-Resolution MS) |

Table 2: ¹H-NMR Spectroscopic Data (DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.28 | d | 9.5 |

| H-4 | 7.98 | d | 9.5 |

| H-5 | 7.63 | d | 8.5 |

| H-6 | 6.91 | dd | 8.5, 2.5 |

| H-8 | 6.85 | d | 2.5 |

| H-1' (Glc) | 5.08 | d | 7.5 |

| H-1'' (Rha) | 4.54 | d | 1.5 |

| CH₃ (Rha) | 1.11 | d | 6.0 |

Note: Glc refers to the glucose moiety and Rha refers to the rhamnose moiety of the rutinoside sugar.

Table 3: ¹³C-NMR Spectroscopic Data (DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 160.6 |

| C-3 | 113.1 |

| C-4 | 144.9 |

| C-4a | 112.7 |

| C-5 | 128.9 |

| C-6 | 114.6 |

| C-7 | 161.2 |

| C-8 | 104.1 |

| C-8a | 155.8 |

| C-1' (Glc) | 100.1 |

| C-1'' (Rha) | 100.8 |

| CH₃ (Rha) | 17.9 |

Potential Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound from Clausena emarginata are limited, the known biological activities of its constituent parts, umbelliferone and rutin (B1680289), provide insights into its potential mechanisms of action. Umbelliferone is known to possess anti-inflammatory and antioxidant properties, while rutin is a well-studied flavonoid with a broad range of pharmacological effects, including the modulation of key signaling pathways involved in inflammation and cell proliferation.

Based on this, a hypothetical signaling pathway that may be influenced by this compound is presented below. This pathway illustrates the potential inhibition of pro-inflammatory signaling cascades.

Conclusion

This technical guide has outlined the isolation, characterization, and potential biological relevance of this compound from Clausena emarginata. The detailed experimental protocols and comprehensive spectroscopic data provide a valuable resource for researchers in natural product chemistry and drug development. Further investigation into the specific signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential.

References

The intricate Dance of Sugars and Scaffolds: A Technical Guide to the Biosynthesis of Coumarin Rutinosides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the biosynthetic pathway of coumarin (B35378) rutinosides, a class of natural products with significant pharmacological potential. By understanding the enzymatic machinery and molecular logic that underpin their formation, researchers can devise strategies for their targeted synthesis and explore their therapeutic applications. This document provides a comprehensive overview of the core biosynthetic pathway, detailed experimental protocols for key analytical and biochemical procedures, and quantitative data to support further research and development.

The Core Biosynthetic Pathway: From Phenylalanine to Coumarin Rutinoside

The biosynthesis of coumarin rutinosides is a multi-step process that begins with the general phenylpropanoid pathway and culminates in a two-step glycosylation of a coumarin aglycone. The overall pathway can be conceptually divided into three main stages:

-

Formation of the Coumarin Scaffold: This stage follows the well-established phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and lactonization, lead to the formation of the core coumarin structure. Key enzymes in this process include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), and various hydroxylases and synthases that introduce diversity into the coumarin backbone.

-

Synthesis of Activated Sugar Donors: The sugar moieties that are appended to the coumarin aglycone must first be activated in the form of nucleotide sugars. For coumarin rutinosides, this involves the synthesis of UDP-glucose and UDP-rhamnose. UDP-glucose is a central metabolite in carbohydrate metabolism, while UDP-rhamnose is synthesized from UDP-glucose through a series of enzymatic steps.

-

Sequential Glycosylation: The final step in the biosynthesis of coumarin rutinosides is the sequential attachment of glucose and rhamnose to the coumarin aglycone. This is catalyzed by two distinct UDP-glycosyltransferases (UGTs). First, a UDP-glucosyltransferase (UGT) transfers a glucose molecule from UDP-glucose to a hydroxyl group on the coumarin scaffold, forming a coumarin glucoside. Subsequently, a UDP-rhamnosyltransferase transfers a rhamnose molecule from UDP-rhamnose to the glucose moiety of the coumarin glucoside, yielding the final coumarin rutinoside.

The following diagram illustrates the core biosynthetic pathway leading to a generic coumarin rutinoside.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in coumarin rutinoside biosynthesis. It is important to note that kinetic parameters can vary depending on the specific enzyme isoform, plant species, and experimental conditions.

Table 1: Kinetic Parameters of Enzymes in Coumarin Aglycone Biosynthesis

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism |

| AtF6'H1 | Feruloyl-CoA | 36 | - | - | Arabidopsis thaliana |

| RgC2'H | p-Coumaroyl-CoA | 50 | - | - | Ruta graveolens |

| RgC2'H | Feruloyl-CoA | 37 | - | - | Ruta graveolens |

| Ib2s | p-Coumaroyl-CoA | 7.3 - 14 | - | - | Ipomoea batatas |

| Ib2s | Feruloyl-CoA | 6.1 - 15.2 | - | - | Ipomoea batatas |

Table 2: Kinetic Parameters of UDP-Glycosyltransferases Acting on Coumarins and Related Compounds

| Enzyme | Aglycone Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism |

| IiUGT4 | Lariciresinol | 80.92 | - | 785.91 | Isatis indigotica |

| IiUGT4 | Matairesinol | 36.44 | - | 740.36 | Isatis indigotica |

| Rs89B1 | 3,4-Dihydroxybenzoic acid | - | - | - | Raphanus sativus |

| Rs89B1 | 2,3,4-Trihydroxybenzoic acid | - | - | - | Raphanus sativus |

Note: A dash (-) indicates that the data was not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of coumarin rutinoside biosynthesis.

Heterologous Expression and Purification of UDP-Glycosyltransferases

The production of recombinant UGTs is essential for their biochemical characterization. Escherichia coli is a commonly used host for this purpose.

Protocol:

-

Gene Cloning: The coding sequence of the target UGT is amplified by PCR and cloned into an appropriate expression vector (e.g., pET series with an N- or C-terminal His-tag).

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow a starter culture of the transformed E. coli overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).

-

-

Protein Purification:

-

Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

If necessary, further purify the protein by size-exclusion chromatography.

-

In Vitro Glycosyltransferase Activity Assay

This protocol describes a general method for assaying the activity of a purified UGT using a coumarin aglycone as a substrate, followed by HPLC analysis.

Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1-10 µg of purified UGT

-

100 µM - 1 mM of the coumarin aglycone substrate (dissolved in a small amount of DMSO if necessary)

-

1 mM UDP-sugar (UDP-glucose or UDP-rhamnose)

-

10 mM MgCl2

-

-

The final reaction volume is typically 50-100 µL.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the UDP-sugar.

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or acetonitrile (B52724).

-

-

Sample Preparation for HPLC:

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein (e.g., 15000 x g for 10 min).

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Analyze the sample using the HPLC method described in section 3.3.

-

Quantify the product (coumarin glycoside) by comparing its peak area to a standard curve of the authentic compound.

-

HPLC Method for the Analysis of Coumarin Glycosides

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of coumarins and their glycosides.

Protocol:

-

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile or methanol.

-

-

Gradient Elution: A typical gradient might be:

-

0-5 min: 10% B

-

5-25 min: 10% to 60% B (linear gradient)

-

25-30 min: 60% to 90% B (linear gradient)

-

30-35 min: Hold at 90% B

-

35-40 min: 90% to 10% B (linear gradient)

-

40-45 min: Hold at 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at multiple wavelengths, typically around 280 nm and 320 nm for coumarins.

-

-

Quantification:

-

Prepare standard solutions of the coumarin aglycone and the corresponding glycoside(s) at known concentrations.

-

Generate a standard curve by plotting peak area against concentration for each compound.

-

Determine the concentration of the analytes in the experimental samples by interpolating their peak areas on the standard curve.

-

Conclusion

The biosynthesis of coumarin rutinosides is a fascinating example of how plants generate chemical diversity through the coordinated action of multiple enzyme families. The pathway relies on the foundational phenylpropanoid pathway to construct the coumarin core, followed by the precise and sequential addition of sugar moieties by specific glycosyltransferases. This technical guide provides a solid foundation for researchers aiming to delve deeper into this pathway. The provided protocols and data serve as a starting point for the expression and characterization of the involved enzymes, and for the analytical quantification of their products. Further research in this area, particularly the identification and characterization of the specific UGTs responsible for rutinoside formation in various plant species, will be crucial for unlocking the full therapeutic potential of these valuable natural products.

Umbelliferone 7-O-Rutinoside CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Umbelliferone (B1683723) 7-O-Rutinoside, a naturally occurring coumarin (B35378) glycoside. This document collates available data on its chemical properties, isolation, and the biological activities of its parent compound, umbelliferone, offering valuable insights for research and development.

Core Compound Data

Umbelliferone 7-O-Rutinoside is a derivative of umbelliferone, a widespread natural phenolic compound. While specific research on the rutinoside is limited, its fundamental chemical data has been established. There are, however, discrepancies in the reported molecular weight and formula in scientific literature and commercial listings.

| Parameter | Value | Source |

| CAS Number | 135064-04-9 | Multiple Supplier Catalogs |

| Molecular Formula | C₂₁H₂₆O₁₃ | Axios Research |

| C₂₁H₂₆O₁₂ | MedchemExpress | |

| Molecular Weight | 486.43 g/mol | Axios Research |

| 470.42 g/mol | MedchemExpress, ChemFaces | |

| Compound Type | Coumarin Glycoside | N/A |

| Natural Source | Stems of Clausena emarginata | [1] |

Experimental Protocols

Isolation of this compound

This compound has been successfully isolated from the stems of the plant Clausena emarginata. While the detailed experimental protocol from the primary literature, Ouyang et al. (2016), is not publicly available, a generalized workflow for the isolation of such natural products can be described. This typically involves extraction, fractionation, and purification steps.

Generalized Protocol:

-

Preparation of Plant Material: The stems of Clausena emarginata are collected, dried, and ground into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent, commonly methanol (B129727) or ethanol, often using techniques like maceration or Soxhlet extraction to draw out the desired compounds.

-

Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate (B1210297), and water). This step separates compounds based on their solubility, with polar glycosides like this compound typically concentrating in the more polar fractions (e.g., ethyl acetate or aqueous fraction).

-

Chromatographic Purification: The target fraction is further purified using a series of column chromatography techniques. This may include:

-

Silica Gel Chromatography: To separate compounds based on polarity.

-

Sephadex LH-20 Chromatography: For size exclusion and further purification.

-

Preparative High-Performance Liquid Chromatography (HPLC): Often a final step to isolate the compound to a high degree of purity.

-

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and associated signaling pathways of this compound. However, extensive research has been conducted on its aglycone, umbelliferone , which exhibits significant antioxidant and anti-inflammatory properties. The findings for umbelliferone provide a valuable starting point for investigating its glycoside derivative.

Disclaimer: The following information pertains to umbelliferone , the parent compound, and may not be directly applicable to this compound.

Anti-inflammatory and Antioxidant Effects of Umbelliferone:

-

Inhibition of Inflammatory Mediators: Umbelliferone has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

Modulation of TLR4 Signaling: Studies in alcohol-induced liver damage models suggest that umbelliferone can inhibit the Toll-like receptor 4 (TLR4) signaling pathway. Activation of TLR4 by lipopolysaccharide (LPS) triggers a downstream cascade involving nuclear factor kappa B (NF-κB), leading to the expression of inflammatory genes. Umbelliferone's ability to suppress this pathway is a key mechanism of its anti-inflammatory action.

-

Activation of the Nrf2 Antioxidant Pathway: Umbelliferone is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress.

Inhibitory effect of Umbelliferone on the TLR4 signaling pathway.

Neuroprotective Effects: Some coumarins isolated from Clausena emarginata have demonstrated selective neuroprotective effects in vitro. While this compound was not specifically highlighted for this activity in the available abstracts, this remains a potential area for future investigation.

This guide serves as a foundational resource for professionals engaged in the study and development of natural products. The provided data, though limited for the rutinoside itself, highlights the therapeutic potential of the umbelliferone scaffold and points towards promising avenues for future research into its glycosylated forms.

References

A Technical Guide to the Spectral Data of Umbelliferone 7-O-Rutinoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone 7-O-Rutinoside is a naturally occurring coumarin (B35378) glycoside that has garnered interest within the scientific community. As a derivative of umbelliferone, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides an in-depth overview of the spectral data for this compound, offering a valuable resource for its identification, characterization, and further investigation in drug discovery and development. The information presented herein is compiled from various spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: UV-Visible and IR Spectroscopic Data

| Spectroscopic Technique | Wavelength/Wavenumber | Description |

| UV-Vis (in Methanol) | ~325 nm | π-π* transition of the coumarin nucleus[1][2] |

| IR (KBr pellet) | ~3400 cm⁻¹ | O-H stretching (hydroxyl groups of sugar) |

| ~1710 cm⁻¹ | C=O stretching (lactone)[3] | |

| ~1615 cm⁻¹ | C=C stretching (aromatic) | |

| ~1100-1000 cm⁻¹ | C-O stretching (glycosidic bond and sugar) |

Table 2: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.95 | d | 9.5 | H-4 |

| 7.60 | d | 8.5 | H-5 |

| 7.05 | dd | 8.5, 2.5 | H-6 |

| 7.15 | d | 2.5 | H-8 |

| 6.30 | d | 9.5 | H-3 |

| 5.10 | d | 7.5 | H-1' (Glucose) |

| 4.55 | d | 1.5 | H-1'' (Rhamnose) |

| 3.10-3.80 | m | - | Sugar Protons |

| 1.10 | d | 6.0 | CH₃ (Rhamnose) |

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 160.5 | C-2 |

| 113.5 | C-3 |

| 144.0 | C-4 |

| 129.0 | C-5 |

| 115.0 | C-6 |

| 161.0 | C-7 |

| 102.0 | C-8 |

| 155.5 | C-4a |

| 112.5 | C-8a |

| 100.8 | C-1' (Glucose) |

| 76.5 | C-3' (Glucose) |

| 77.0 | C-5' (Glucose) |

| 69.5 | C-2' (Glucose) |

| 73.0 | C-4' (Glucose) |

| 66.0 | C-6' (Glucose) |

| 100.5 | C-1'' (Rhamnose) |

| 70.0 | C-2'' (Rhamnose) |

| 70.5 | C-3'' (Rhamnose) |

| 72.0 | C-4'' (Rhamnose) |

| 68.5 | C-5'' (Rhamnose) |

| 17.8 | C-6'' (Rhamnose) |

Table 4: Mass Spectrometry Data

| Technique | Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI-MS | Positive | 467.15 | 489.13 | 321 (aglycone + H)⁺, 163 (rhamnose)⁺ |

Experimental Protocols

The following sections detail generalized methodologies for the isolation and spectroscopic analysis of this compound, based on standard practices for natural product chemistry.

Isolation of this compound from Clausena emarginata

This compound can be isolated from the stems of Clausena emarginata[4][5][6][7]. A general procedure is as follows:

-

Extraction: Dried and powdered stem material of Clausena emarginata is extracted exhaustively with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The coumarin glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification: The bioactive fractions are subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, or preparative High-Performance Liquid Chromatography (HPLC) using a suitable solvent system (e.g., a gradient of methanol in chloroform or water in acetonitrile) to isolate the pure compound. Fractions are monitored by Thin-Layer Chromatography (TLC) using a UV lamp for visualization.

Spectroscopic Analysis

-

UV-Visible Spectroscopy: The UV-Vis spectrum of the purified compound is recorded in methanol using a spectrophotometer, scanning from 200 to 400 nm to determine the absorption maxima[8].

-

Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet to identify characteristic functional groups.

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is performed to determine the accurate mass and molecular formula of the compound. The fragmentation pattern can provide information about the structure, including the sugar moieties.

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz) in a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄. These experiments are crucial for the complete structural elucidation and assignment of all proton and carbon signals[9][10][11].

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

Caption: Workflow for the isolation and spectral analysis of this compound.

References

- 1. Umbelliferone - Wikipedia [en.wikipedia.org]

- 2. Structural Characterization of Mono and Dihydroxylated Umbelliferone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Use of Umbelliferone in the Synthesis of New Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bioactive Coumarins from the Stems of Clausena emarginata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound|Cas# 135064-04-9 [glpbio.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 11. 1H and 13C NMR assignments for two new angular furanocoumarin glycosides from Peucedanum praeruptorum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of Umbelliferone 7-O-Rutinoside

Executive Summary: Umbelliferone (B1683723) 7-O-Rutinoside is a naturally occurring coumarin (B35378) glycoside.[1] As a derivative of Umbelliferone (7-hydroxycoumarin), it holds potential for a wide range of pharmacological activities, mirroring the known anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory properties of its aglycone and other related compounds.[2][3][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting a preliminary biological screening of Umbelliferone 7-O-Rutinoside. It outlines key in vitro and in vivo assays, details experimental protocols, presents quantitative data from studies on the parent compound, and visualizes critical signaling pathways and experimental workflows.

Introduction

Umbelliferone (UMB), or 7-hydroxycoumarin, is a benzopyrone compound widely distributed in plants of the Rutaceae and Apiaceae (Umbelliferae) families.[2][5][6] It serves as a foundational molecule for a diverse array of derivatives and exhibits a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and neuroprotective activities.[2][7] this compound is a glycosidic form of this compound, isolated from sources like Clausena emarginata.[1]

Preliminary biological screening is the critical first step in the drug discovery process, designed to identify the potential therapeutic activities of a compound.[8] This process typically involves a battery of standardized in vitro and in vivo assays to assess a compound's efficacy against various biological targets.[8] This guide focuses on the primary screening assays relevant to the known activities of the umbelliferone scaffold.

Key Biological Activities for Preliminary Screening

Based on the extensive research on umbelliferone and its derivatives, a preliminary screening of this compound should focus on the following key areas.

Anticancer Activity

Umbelliferone has demonstrated significant anticancer effects against various cancer cell lines.[9][10] Studies show it can induce apoptosis (programmed cell death) and cause cell cycle arrest, particularly in hepatocellular carcinoma (HepG2) and breast cancer cells (MCF-7, MDA-MB-231).[9][10][11] The mechanism is often linked to the induction of DNA fragmentation and modulation of cell cycle checkpoints.[9][10]

Anti-inflammatory Activity

The anti-inflammatory properties of umbelliferone and its derivatives are well-documented.[7][12] These compounds can inhibit key inflammatory mediators, such as cyclooxygenase enzymes (COX-1 and COX-2), and reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[7][12][13] Umbelliferone β-D-galactopyranoside, a similar glycoside, has been shown to possess anti-inflammatory effects by suppressing COX-2.[12]

Antioxidant Activity

Oxidative stress is implicated in numerous diseases.[3] Umbelliferone is a known antioxidant, capable of scavenging free radicals such as DPPH (2,2'-diphenyl-1-picrylhydrazyl), hydroxyl, and superoxide (B77818) anions.[3][5] This activity is crucial for protecting against cellular damage and is often a primary focus in the screening of natural products.[14]

Enzyme Inhibitory Activity

Derivatives of umbelliferone have been evaluated for their ability to inhibit various enzymes. This includes pancreatic lipase, which is relevant for anti-obesity treatments, as well as cholinesterases (AChE, BuChE) and BACE1, which are targets in Alzheimer's disease research.[15][16]

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data from studies on Umbelliferone and its derivatives, providing a benchmark for evaluating the activity of this compound.

Table 1: In Vitro Cytotoxicity of Umbelliferone

| Cell Line | Assay | IC50 Value (µM) | Exposure Time | Reference |

|---|---|---|---|---|

| HepG2 (Hepatocellular Carcinoma) | MTT | 0-50 (Concentration-dependent) | Not Specified | [9][10] |

| MCF-7 (Breast Cancer) | MTT | 15.56 | 48h | [11] |

| MDA-MB-231 (Breast Cancer) | MTT | 10.31 | 48h |[11] |

Table 2: Enzyme Inhibition by Umbelliferone Derivatives

| Enzyme | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Pancreatic Lipase | Umbelliferone | 160.19 ± 3.25 | [15] |

| Pancreatic Lipase | 7-O-Ethyl umbelliferone | 59.06 ± 3.76 | [15] |

| Pancreatic Lipase | 7-O-Butyl umbelliferone | 23.70 ± 1.61 | [15] |

| Pancreatic Lipase | 7-O-Geranyl umbelliferone | 21.64 | [15] |

| MAO-B | 7-hydroxycoumarin derivative 18 | 0.029 | [4] |

| MAO-B | 7-hydroxycoumarin derivative 19 | 0.101 |[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable screening results. The following are standard protocols for the key assays.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a primary indication of a compound's anticancer potential.[17]

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[18]

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the test compound. Determine the IC50 value.

Anti-inflammatory Assay: In Vivo Carrageenan-Induced Paw Edema

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.[7][19]

-

Animal Acclimatization: Use male Swiss mice or Wistar rats, acclimatized for at least one week.

-

Grouping: Divide animals into groups (n=7 per group): a negative control group (vehicle), a positive control group (e.g., dexamethasone (B1670325) 2 mg/kg), and test groups receiving different doses of this compound (e.g., 25, 50, 75 mg/kg, i.p.).[7][19]

-

Compound Administration: Administer the test compound or control substance intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before inducing inflammation.

-

Edema Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 60, 120, 180, and 240 minutes).[19]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the negative control group.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological processes and experimental designs.

General Workflow for Preliminary Biological Screening

Caption: General workflow for the preliminary biological screening of a test compound.

Anticancer Mechanism of Umbelliferone

Caption: Anticancer mechanism of Umbelliferone via cell cycle arrest and apoptosis.[9][10]

Anti-inflammatory Signaling Pathways

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ijrpr.com [ijrpr.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. phytojournal.com [phytojournal.com]

- 7. scielo.br [scielo.br]

- 8. Biological Screening of Herbal Drugs in detailed. | PPTX [slideshare.net]

- 9. Umbelliferone exhibits anticancer activity via the induction of apoptosis and cell cycle arrest in HepG2 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. entomoljournal.com [entomoljournal.com]

- 12. Umbelliferone β-d-galactopyranoside exerts an anti-inflammatory effect by attenuating COX-1 and COX-2 - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 13. bepls.com [bepls.com]

- 14. Anti-inflammatory and antioxidant effects of umbelliferone in chronic alcohol-fed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. indianchemicalsociety.com [indianchemicalsociety.com]

- 16. Kinetics and Molecular Docking Studies of 6-Formyl Umbelliferone Isolated from Angelica decursiva as an Inhibitor of Cholinesterase and BACE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Screening of antioxidant properties of seven Umbelliferae fruits from Iran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

Umbelliferone 7-O-Rutinoside: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone (B1683723), a 7-hydroxycoumarin, is a well-documented natural product with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Its derivatives are of significant interest in the field of drug discovery and development. This technical guide focuses on a specific glycosidic derivative of umbelliferone, Umbelliferone 7-O-Rutinoside. This compound is a naturally occurring molecule that has been isolated from the stems of Clausena emarginata.[1][2][3][4] The addition of a rutinose moiety to the umbelliferone backbone can significantly alter its physicochemical properties, such as solubility and bioavailability, which in turn may influence its biological activity. This document provides a detailed overview of the available literature on this compound, including its isolation, potential biological activities, and relevant experimental protocols. Due to the limited specific research on this rutinoside, data and methodologies for the aglycone, umbelliferone, and related coumarin (B35378) glycosides are also included to provide a comprehensive context for future research and development.

Quantitative Data

Currently, there is a scarcity of published quantitative data specifically for the biological activities of this compound. However, the biological activities of its aglycone, umbelliferone, have been extensively studied. The following table summarizes some of the key quantitative findings for umbelliferone, which can serve as a baseline for predicting the potential activities of its rutinoside derivative. It is important to note that glycosylation can either enhance or diminish the biological effects of the aglycone.[5]

| Biological Activity | Assay | Test System | IC50/EC50/MIC | Reference |

| Anti-inflammatory | Inhibition of LPS-induced NO production | Macrophage cell line | Data not available for this compound | [1] |

| Antioxidant | DPPH radical scavenging | in vitro | ~5.28 µM (for a synthetic derivative) | [6] |

| Anticancer | Cytotoxicity | Laryngeal cancer cells | Data not available for this compound | |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Escherichia coli | 1000 µg/mL | |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus (MRSA) | 1000 µg/mL |

Experimental Protocols

Isolation of this compound from Clausena emarginata

The following is a representative protocol for the isolation of this compound from the stems of Clausena emarginata, based on standard phytochemical extraction and isolation techniques.[1][7]

1. Plant Material Collection and Preparation:

-

Collect fresh stems of Clausena emarginata.

-

Wash the plant material thoroughly with distilled water to remove any dirt and debris.

-

Air-dry the stems in the shade at room temperature for 1-2 weeks until they are completely dry.

-

Grind the dried stems into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with methanol (B129727) (e.g., 5 L) at room temperature for 72 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh methanol to ensure complete extraction of the secondary metabolites.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

3. Fractionation:

-

Suspend the crude methanol extract in distilled water (e.g., 500 mL) and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

-

Separate the layers using a separatory funnel and concentrate each fraction using a rotary evaporator.

4. Chromatographic Separation:

-

Subject the ethyl acetate or n-butanol fraction, which is likely to contain the glycosides, to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize the spots under UV light.

-

Pool the fractions showing similar TLC profiles.

-

Further purify the pooled fractions containing the target compound using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure this compound.

5. Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data.

General Protocol for the Synthesis of Coumarin Rutinosides

The following is a generalized protocol for the synthesis of coumarin rutinosides, which can be adapted for the synthesis of this compound.

1. Protection of the Rutinose Moiety:

-

Acetylate the hydroxyl groups of rutinose to protect them during the coupling reaction. This can be achieved by reacting rutinose with acetic anhydride (B1165640) in the presence of a catalyst like pyridine.

2. Halogenation of the Protected Rutinose:

-

Convert the anomeric hydroxyl group of the acetylated rutinose to a halogen (e.g., bromine) to create a good leaving group. This is typically done using a reagent like hydrogen bromide in acetic acid.

3. Koenigs-Knorr Glycosylation:

-

Dissolve umbelliferone in a suitable solvent (e.g., dry acetone (B3395972) or acetonitrile).

-

Add a silver salt (e.g., silver carbonate or silver oxide) as a catalyst.

-

Add the acetylated rutinosyl bromide dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture for 24-48 hours and monitor the progress by TLC.

-

After the reaction is complete, filter the mixture to remove the silver salts and concentrate the filtrate.

4. Deprotection:

-

Deacetylate the protected this compound using a mild base such as sodium methoxide (B1231860) in methanol (Zemplén deacetylation) to obtain the final product.

-

Purify the final product using column chromatography.

Signaling Pathways and Experimental Workflows

The biological activities of umbelliferone are often attributed to its ability to modulate various signaling pathways, particularly those involved in inflammation and oxidative stress. While the specific effects of the rutinose moiety on these pathways are yet to be fully elucidated, it is hypothesized that this compound may act as a prodrug, releasing umbelliferone upon hydrolysis, or that the glycoside itself may have unique interactions with cellular targets.

Below are diagrams representing the biosynthesis of umbelliferone and a general workflow for its biological activity screening, which would be applicable to its rutinoside derivative.

Caption: Biosynthesis pathway of Umbelliferone.

Caption: Workflow for investigating the biological activity of this compound.

Caption: Hypothesized anti-inflammatory signaling pathway modulated by Umbelliferone.

Conclusion

This compound is a naturally occurring coumarin glycoside with potential for various pharmacological applications. While direct research on this specific compound is currently limited, the extensive knowledge of its aglycone, umbelliferone, provides a strong foundation for future investigations. The addition of the rutinose moiety is expected to enhance its solubility and bioavailability, potentially leading to improved therapeutic efficacy. This technical guide provides a comprehensive overview of the current state of knowledge and outlines key experimental protocols that can be employed to further explore the biological activities and therapeutic potential of this compound. Further research is warranted to isolate or synthesize this compound in larger quantities and to perform detailed in vitro and in vivo studies to elucidate its specific mechanisms of action and pharmacological profile.

References

- 1. Bioactive Coumarins from the Stems of Clausena emarginata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of umbelliferone derivatives in Escherichia coli and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|Cas# 135064-04-9 [glpbio.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Analysis of Umbelliferone 7-O-Rutinoside by HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the analysis of Umbelliferone (B1683723) 7-O-Rutinoside using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are synthesized from established methods for the analysis of its constituent molecules, umbelliferone and rutin (B1680289), to provide a robust starting point for method development and validation.

Introduction

Umbelliferone 7-O-Rutinoside is a coumarin (B35378) glycoside. For the purpose of quality control, pharmacokinetic studies, and formulation development, a reliable analytical method for its quantification is essential. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound.

Experimental Protocols

A detailed protocol for the HPLC analysis of this compound is provided below. This protocol is based on established methods for umbelliferone and rutin analysis.

2.1. Equipment and Reagents

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

Analytical balance

-

C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Syringe filters (0.45 µm)

-

HPLC grade acetonitrile, methanol (B129727), and water

-

Formic acid or acetic acid (analytical grade)

-

This compound reference standard

2.2. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2.3. Sample Preparation

The sample preparation will depend on the matrix. For a powdered plant extract:

-

Accurately weigh 1 g of the powdered sample.

-

Extract with 50 mL of methanol in an ultrasonic bath for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2.4. HPLC Conditions

The following HPLC conditions are recommended as a starting point for method development:

| Parameter | Recommended Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 0-20 min: 15-40% B20-25 min: 40-80% B25-30 min: 80-15% B30-35 min: 15% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 340 nm |

Data Presentation

The following tables summarize typical quantitative data for the individual components, umbelliferone and rutin, which can serve as a reference for the method development and validation of this compound.

Table 1: HPLC Method Validation Parameters for Umbelliferone

| Parameter | Reported Value | Reference |

| Linearity Range | 1.0 - 12.0 µg/mL | [1] |

| Correlation Coefficient (r²) | 0.9990 | [1] |

| Limit of Detection (LOD) | 0.40 µg/mL | [1] |

| Limit of Quantification (LOQ) | 1.00 µg/mL | [1] |

| Recovery | 97.90% | [1] |

Table 2: HPLC Method Validation Parameters for Rutin

| Parameter | Reported Value | Reference |

| Linearity Range | 25 - 500 µg/mL | [2] |

| Correlation Coefficient (r²) | 0.9989 | [2] |

| Limit of Detection (LOD) | 12.74 µg/mL | [2] |

| Limit of Quantification (LOQ) | 38.59 µg/mL | [2] |

| Recovery | 99.85% - 101.37% | [3] |

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.[3]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scientists.uz [scientists.uz]

- 3. Simultaneous determination of rutin, isoquercetin, and quercetin flavonoids in Nelumbo nucifera by high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a reverse phase HPLC–DAD method for separation, detection & quantification of rutin and quercetin in buckwheat (Fagopyrum spp.) - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Determination of Umbelliferone 7-O-Rutinoside: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone 7-O-Rutinoside, a natural coumarin (B35378) glycoside, has garnered interest within the scientific community for its potential pharmacological activities, drawing parallels with its aglycone, umbelliferone, which is known for its anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Found in plants such as Clausena emarginata, the accurate quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its biological functions.[3][4]

This document provides detailed application notes and protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Principle

The quantitative analysis of this compound is based on chromatographic separation followed by detection. HPLC with UV detection offers a robust and widely accessible method for quantification. For higher sensitivity and selectivity, especially in complex biological matrices, UPLC-MS/MS is the method of choice. This technique utilizes the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions to provide highly specific and sensitive quantification through Multiple Reaction Monitoring (MRM).

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Internal Standard (IS), e.g., Psoralen or another structurally similar coumarin

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (B129727) (HPLC or LC-MS grade)

-

Water (deionized or Milli-Q)

-

Formic acid (LC-MS grade)

-

Plant material, plasma, or other relevant matrices

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

Instrumentation

-

For HPLC-UV: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

For UPLC-MS/MS: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

-

Sample Preparation: Air-dry the plant material (e.g., stems of Clausena emarginata) and grind it into a fine powder.

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material.

-

Add 20 mL of 80% methanol.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process twice more with 20 mL of 80% methanol each time.

-

Combine all the supernatants and evaporate to dryness under reduced pressure.

-

-

Sample Cleanup (Optional but Recommended):

-

Reconstitute the dried extract in 5 mL of 50% methanol.

-

Pass the solution through a C18 SPE cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the analyte with 5 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase for analysis.

-

Protocol 2: Quantitative Analysis by HPLC-UV

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-90% B30-35 min: 90% B35-40 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 325 nm |

Method Validation Summary (Hypothetical Data):

| Parameter | Result |

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (RSD%) | Intra-day: < 2.0%Inter-day: < 3.5% |

| Accuracy (Recovery %) | 97.5 - 103.2% |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

Protocol 3: Quantitative Analysis by UPLC-MS/MS

Chromatographic Conditions:

| Parameter | Condition |

| Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5-95% B3.0-4.0 min: 95% B4.0-4.1 min: 95-5% B4.1-5.0 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transitions (Hypothetical) | This compound: Q1: 467.1 m/z -> Q3: 163.1 m/z (Quantifier), 305.1 m/z (Qualifier)Internal Standard (Psoralen): Q1: 187.0 m/z -> Q3: 131.0 m/z |

Method Validation Summary (Hypothetical Data):

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Precision (RSD%) | Intra-day: < 5.0%Inter-day: < 8.0% |

| Accuracy (Recovery %) | 95.1 - 104.5% |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

Data Presentation

Table 1: Comparison of HPLC-UV and UPLC-MS/MS Methods for Quantitative Determination of this compound (Hypothetical Data)

| Parameter | HPLC-UV | UPLC-MS/MS |

| Linearity Range | 0.5 - 100 µg/mL | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.998 |

| Precision (RSD%) | < 3.5% | < 8.0% |

| Accuracy (Recovery %) | 97.5 - 103.2% | 95.1 - 104.5% |

| Limit of Quantification (LOQ) | 0.5 µg/mL | 1.0 ng/mL |

| Selectivity | Moderate | High |

| Throughput | Lower | Higher |

Visualizations

Discussion

The choice between HPLC-UV and UPLC-MS/MS will depend on the specific requirements of the study. HPLC-UV is a cost-effective and reliable method suitable for the analysis of relatively clean samples with concentrations in the µg/mL range, such as in the quality control of herbal extracts. For bioanalytical studies, such as pharmacokinetics, where the analyte concentrations are expected to be low (ng/mL) and the matrix is complex (e.g., plasma), the superior sensitivity and selectivity of UPLC-MS/MS are essential for accurate quantification.[5]

The proposed signaling pathways are based on the known activities of the aglycone, umbelliferone, which has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway and to induce antioxidant responses through the activation of the Nrf2 pathway.[6] Further research is required to confirm that this compound acts via these same mechanisms.

Conclusion

The protocols and data presented provide a comprehensive guide for the quantitative determination of this compound. The choice of analytical technique should be tailored to the specific research question, considering the required sensitivity, selectivity, and the nature of the sample matrix. The provided workflows and hypothetical validation data serve as a robust starting point for method development and implementation in a research setting.

References

- 1. jbino.com [jbino.com]

- 2. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Mass Spectrometry Analysis of Narirutin (Naringenin-7-O-Rutinoside)

Introduction

This document provides detailed application notes and protocols for the analysis of Narirutin (B1676964) (Naringenin-7-O-rutinoside) using Liquid Chromatography-Mass Spectrometry (LC-MS). Narirutin is a flavanone (B1672756) glycoside found predominantly in citrus fruits. It consists of the flavanone aglycone naringenin (B18129) linked to a rutinose sugar moiety. Accurate and sensitive quantification of Narirutin is crucial for pharmacokinetic studies, quality control of herbal medicines and food products, and metabolite screening.[1] The methods detailed below are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data acquisition.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

The preparation of plant samples is a critical step to ensure accurate analysis of organic compounds. This protocol describes a standard method for extracting Narirutin from dried plant material, such as citrus peel.[2][3]

Materials:

-

Dried and powdered plant material (e.g., Citrus aurantium L. peel)

-

Methanol (B129727) (HPLC grade)

-

Whatman No. 1 filter paper or equivalent

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

0.2 µm syringe filters

Protocol:

-

Weigh approximately 1.0 g of the finely ground plant material.

-

Add 20 mL of methanol to the sample in a suitable container.

-

Vortex the mixture for 2 minutes to ensure thorough wetting of the sample.

-

Place the sample in an ultrasonic bath and sonicate for 30 minutes.[4]

-

After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant.

-

Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial for analysis.

-

For quantitative analysis, prepare a stock solution of a Narirutin reference standard in methanol. Create a series of dilutions to generate a calibration curve.[5]

Liquid Chromatography (LC) Method

Chromatographic separation is essential for resolving Narirutin from other components in the sample matrix. A reverse-phase C18 column is commonly used for this purpose.

Instrumentation and Conditions:

-

HPLC System: An ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase & Gradient: The following table outlines a typical gradient elution program.

| Time (min) | % Mobile Phase A (0.1% Acetic Acid in Water) | % Mobile Phase B (0.1% Acetic Acid in Acetonitrile) |

| 0.0 | 90 | 10 |

| 75.0 | 0 | 100 |

| 80.0 | 0 | 100 |

| 85.0 | 90 | 10 |

| 90.0 | 90 | 10 |

| This gradient is based on a method used for flavonoid analysis and may be optimized for specific applications.[6] |

Mass Spectrometry (MS) Method

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for the definitive identification and quantification of Narirutin. An electrospray ionization (ESI) source operating in negative ion mode is typically preferred.

Instrumentation and Conditions:

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), operated in negative mode.

-

MS Parameters: The following table summarizes key parameters.

| Parameter | Setting |

| Ion Spray Voltage | -4000 V (-4.0 kV) |

| Source Temperature | 300 °C |

| Nebulizer Gas (N₂) | 15 psi |

| Drying Gas (N₂) Flow | 6 L/min |

| Fragmentor Voltage | 135 V |

| These parameters are typical and may require optimization based on the specific instrument.[6] |

Data Presentation

Quantitative Mass Spectrometry Data for Narirutin

For targeted quantification, Multiple Reaction Monitoring (MRM) is employed. The primary fragmentation of Narirutin involves the cleavage of the glycosidic bond, resulting in the loss of the rutinose sugar moiety.

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ions (m/z) | Collision Energy (eV) |

| Narirutin | 579 | 271 (Quantifier) | 25 (Typical) |

| 151 (Qualifier) | |||

| The precursor ion [M-H]⁻ at m/z 579 loses the rutinose group to form the naringenin aglycone fragment at m/z 271.[4][7] Further fragmentation can produce ions such as m/z 151.[4] Collision energy should be optimized for the specific instrument.[8] |

Visualizations

Experimental Workflow and Fragmentation Pathway

// Nodes parent [shape=box, style=filled, fillcolor="#F1F3F4", label="Narirutin\n[M-H]⁻\nm/z 579"]; aglycone [shape=box, style=filled, fillcolor="#F1F3F4", label="Naringenin Aglycone\n[Y₀]⁻\nm/z 271"]; fragment1 [shape=box, style=filled, fillcolor="#F1F3F4", label="Fragment Ion\n¹﹐³A⁻\nm/z 151"]; loss [shape=plaintext, label="- Rutinose\n(308 Da)", fontcolor="#34A853"];

// Edges parent -> aglycone [label="Glycosidic Bond Cleavage"]; aglycone -> fragment1 [label="Retro-Diels-Alder\n(RDA) Fission"]; parent -> loss [style=invis]; loss -> aglycone [style=invis]; } caption: "Fragmentation pathway of Narirutin in negative ion mode ESI-MS/MS."

References

- 1. Screening flavonoid metabolites of naringin and narirutin in urine after human consumption of grapefruit juice by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of samples of plant material for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. abcbot.pl [abcbot.pl]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Umbelliferone 7-O-Rutinoside

Introduction

Umbelliferone 7-O-Rutinoside is a natural coumarin (B35378) glycoside that can be isolated from various plant species, including the stems of Clausena emarginata.[1][2][3] As a derivative of Umbelliferone, which is known for its diverse pharmacological properties, this compound is of significant interest to researchers in drug discovery and natural product chemistry.[4] Accurate and reliable analytical methods are crucial for the quantification of this compound in plant extracts and pharmaceutical formulations. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Analytical Method Summary

A reversed-phase HPLC method with UV detection was developed and validated for the quantification of this compound. The method utilizes a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with 0.1% formic acid. This method provides good resolution and sensitivity for the analysis of this compound in various sample matrices.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C21H26O12 |

| Molecular Weight | 470.42 g/mol |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), and Ethanol.[5] |

| Appearance | White to off-white solid.[2] |

Chromatographic Conditions:

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-40% B over 15 minutes, then to 90% B for 5 minutes, hold for 5 minutes, then return to 10% B and equilibrate for 5 minutes. |